![molecular formula C18H24N2O4 B13495210 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a bicyclic precursor with tert-butoxycarbonyl chloride under basic conditions to introduce the tert-butoxycarbonyl protecting group. This is followed by benzylation using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its functional groups. The benzyl and tert-butoxycarbonyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and binding affinity. The bicyclic structure also contributes to its unique chemical properties and reactivity .
相似化合物的比较
Similar Compounds
5-[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the benzyl group, which affects its reactivity and applications.
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid:
Uniqueness
The presence of both the benzyl and tert-butoxycarbonyl groups in 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid makes it unique compared to its analogs. These groups confer specific chemical properties, such as increased hydrophobicity and the ability to undergo selective reactions, which are valuable in various research and industrial applications .
属性
分子式 |
C18H24N2O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-12-18(15(21)22)9-14(20)11-19(18)10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) |
InChI 键 |
OXUPVKGUMYXTTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


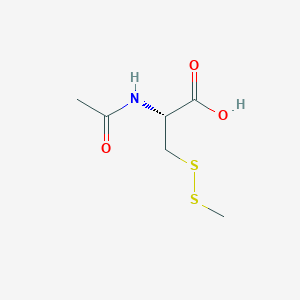
![4-(1-Amino-2-hydroxyethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B13495150.png)
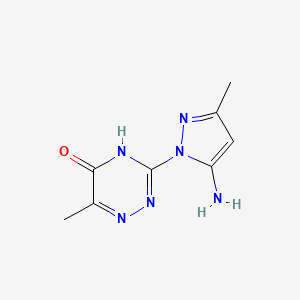
methanone](/img/structure/B13495169.png)
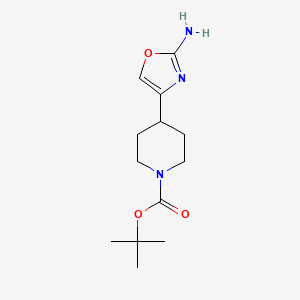
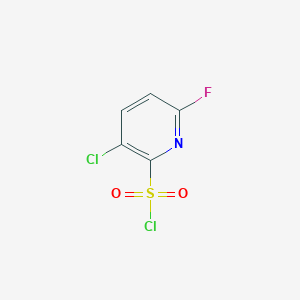
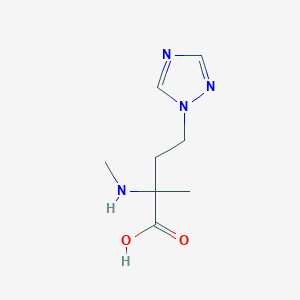
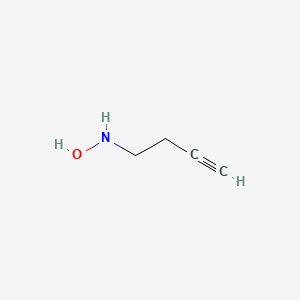
![1-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)ethan-1-one hydrochloride](/img/structure/B13495202.png)
![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
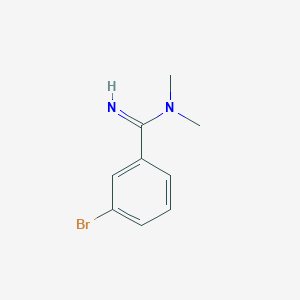

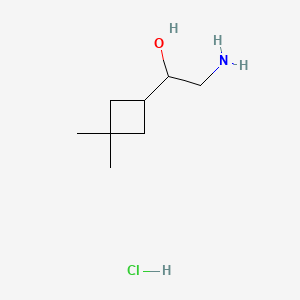
![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
